5-(Hydroxymethyl)picolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

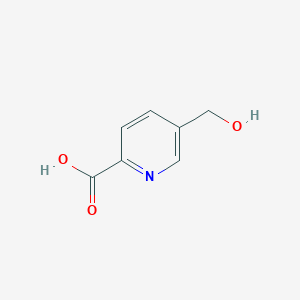

Structure

2D Structure

Properties

IUPAC Name |

5-(hydroxymethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-4-5-1-2-6(7(10)11)8-3-5/h1-3,9H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFOQWSKCLFWNSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10542789 | |

| Record name | 5-(Hydroxymethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39977-41-8 | |

| Record name | 5-(Hydroxymethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10542789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(hydroxymethyl)picolinic acid chemical properties and structure

An In-Depth Technical Guide to 5-(Hydroxymethyl)picolinic Acid: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a pyridine derivative, is a molecule of significant interest in the fields of medicinal chemistry, coordination chemistry, and materials science. Its structural framework, featuring a carboxylic acid, a hydroxymethyl group, and a pyridine ring, offers a unique combination of functionalities. This trifunctional nature allows for a diverse range of chemical modifications and applications, from the synthesis of complex organic molecules to the development of novel therapeutic agents and functional materials.

This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthetic approaches for this compound. It is intended to serve as a valuable resource for researchers and scientists engaged in drug discovery, as well as for professionals in the broader chemical and pharmaceutical industries.

Chemical Structure and Properties

The structure of this compound is characterized by a pyridine ring substituted at the 2-position with a carboxylic acid group and at the 5-position with a hydroxymethyl group. The presence of both an acidic (carboxylic acid) and a basic (pyridine nitrogen) center, along with a nucleophilic hydroxymethyl group, dictates its chemical behavior and physical properties.

Molecular and Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| CAS Number | 39977-41-8 | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | Data not available. For comparison, 5-hydroxypyridine-2-carboxylic acid monohydrate melts at 267-275 °C.[3] | |

| Solubility | Soluble in water.[4] Expected to be soluble in polar organic solvents like DMSO and methanol. | |

| pKa | Data not available. The pKa of the parent picolinic acid is approximately 5.2. The electron-withdrawing nature of the hydroxymethyl group is expected to slightly decrease the pKa of the carboxylic acid and the basicity of the pyridine nitrogen. | |

| LogP (calculated) | 0.2721 | [1] |

| Topological Polar Surface Area (TPSA) | 70.42 Ų | [1] |

Structural Representation

The 2D and 3D structures of this compound are depicted below.

References

5-(hydroxymethyl)picolinic acid CAS number 39977-41-8 details

An In-depth Technical Guide to 5-(hydroxymethyl)picolinic acid (CAS: 39977-41-8)

Introduction: Unveiling a Versatile Heterocyclic Scaffold

This compound, registered under CAS number 39977-41-8, is a bifunctional heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of picolinic acid—a natural catabolite of tryptophan—this molecule combines the metal-chelating properties and rigid structural backbone of the pyridine-2-carboxylic acid motif with the reactive potential of a primary alcohol.[1] This unique combination makes it an invaluable building block for creating complex molecular architectures and libraries of compounds for biological screening.

This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound. Moving beyond a simple recitation of data, this document offers insights into its synthesis, characterization, potential applications, and the critical methodologies for its analysis and safe handling. The protocols and discussions herein are framed from the perspective of an application scientist, emphasizing the rationale behind procedural choices to ensure reproducibility and scientific integrity.

Core Physicochemical and Structural Characteristics

Understanding the fundamental properties of a molecule is the bedrock of its effective application. This compound is a white to pale-brown solid at room temperature, possessing a molecular framework that lends itself to a variety of chemical transformations.

Key Properties Summary

The essential physicochemical data for this compound are summarized in the table below, providing a quick reference for experimental design.

| Property | Value | Source(s) |

| CAS Number | 39977-41-8 | [2][3] |

| Molecular Formula | C₇H₇NO₃ | [2][3][4] |

| Molecular Weight | 153.14 g/mol | [2] |

| IUPAC Name | 5-(hydroxymethyl)pyridine-2-carboxylic acid | [3] |

| Synonyms | 5-Hydroxymethyl-pyridine-2-carboxylic acid | [2] |

| Physical Form | White to Yellow to Pale-brown Solid | |

| Purity | Typically ≥95-98% | [2][3] |

| SMILES | O=C(O)C1=NC=C(CO)C=C1 | [2] |

| InChI Key | JFOQWSKCLFWNSW-UHFFFAOYSA-N | [3][4] |

Spectroscopic Profile & Characterization Rationale

While specific spectral data are lot-dependent, the structure of this compound allows for predictable characterization via standard spectroscopic methods. A robust quality control workflow must validate the identity and purity of the material prior to its use in sensitive applications.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR is expected to show distinct signals for the three aromatic protons on the pyridine ring, a methylene signal for the -CH₂OH group, and exchangeable protons for the alcohol (-OH) and carboxylic acid (-COOH) groups. The coupling patterns of the aromatic protons are critical for confirming the 5- and 2-substitution pattern.

-

¹³C NMR will display seven unique carbon signals, including those for the carboxyl, hydroxymethyl, and the five distinct pyridine ring carbons.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in both positive and negative modes can be used. ESI-MS in negative mode should reveal the deprotonated molecule [M-H]⁻ at an m/z corresponding to its molecular weight minus one. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group confirmation. Key expected absorbances include a broad O-H stretch from the carboxylic acid (superimposed with the alcohol O-H), a C=O stretch for the carbonyl group, and characteristic C=C and C=N stretching vibrations from the pyridine ring. The combination of these techniques provides a self-validating system for structural confirmation.[5]

Synthesis and Purification Workflow

The synthesis of this compound is not widely detailed in commercial literature, but a logical and effective route can be designed based on established transformations of pyridine derivatives. A common strategy involves the selective oxidation of a precursor molecule like 5-methyl-2-cyanopyridine or the functionalization of a pre-existing picolinate ester.

The following diagram outlines a plausible, multi-step synthetic workflow, emphasizing the causality behind each transformation.

Step-by-Step Methodology and Rationale

-

Esterification: The carboxylic acid of the starting material, 5-methylpicolinic acid, is protected as a methyl ester. This is a critical first step because the acidic proton would interfere with the subsequent radical bromination step. Fischer esterification using methanol with a catalytic amount of sulfuric acid is a standard, cost-effective method.

-

Radical Bromination: The benzylic methyl group is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). This reaction is highly specific to the activated C-H bonds adjacent to the aromatic ring, leaving the ester and pyridine ring intact.

-

Nucleophilic Substitution: The resulting bromomethyl intermediate is converted to a hydroxymethyl group. A direct substitution with hydroxide can lead to side reactions. Therefore, a two-step approach using potassium acetate (KOAc) to form the acetoxy intermediate, followed by hydrolysis, is a more controlled and higher-yielding choice.

-

Saponification and Hydrolysis: In the final step, a single hydrolysis reaction using aqueous sodium hydroxide serves to both saponify the methyl ester and hydrolyze the acetate ester. Careful acidification of the reaction mixture to the isoelectric point of the product (estimated pH 3-4) will precipitate the final this compound, which can then be isolated.

Purification Protocol

-

Isolation: The crude product is collected by vacuum filtration after precipitation.

-

Recrystallization: The most effective purification method for this solid is recrystallization. A solvent screen should be performed, but a mixed solvent system like ethanol/water or methanol/water is often effective for polar, aromatic acids. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while impurities remain in solution.

-

Validation: Purity of the final product must be confirmed by HPLC analysis (see Section 4) and NMR spectroscopy to ensure the absence of starting materials or intermediates.

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile scaffold. The presence of three distinct functional handles—the carboxylic acid, the hydroxymethyl group, and the pyridine nitrogen—allows for orthogonal chemical modifications, enabling the rapid generation of diverse compound libraries.

-

Anticancer Therapeutics: Picolinamide structures are recognized pharmacophores in oncology. The carboxylic acid can be converted into a wide range of N-methylpicolinamides, which have been investigated for their anticancer properties.[6] The hydroxymethyl group can be further functionalized to modulate solubility or introduce additional binding motifs.

-

Metallo-β-Lactamase (MBL) Inhibitors: The picolinic acid core is an excellent metal-binding pharmacophore. Research into isosteres of dipicolinic acid has shown that derivatives, such as those where a carboxylate is replaced with a phosphonic acid, can be potent inhibitors of MBLs like NDM-1, enzymes that confer antibiotic resistance to bacteria.[7] this compound is an ideal starting point for synthesizing such phosphonate derivatives via oxidation of the hydroxymethyl group followed by further elaboration.[7]

-

Cardiovascular Drug Candidates: The methyl ester of this compound has been identified as a molecule with potential activity against cardiovascular disease targets, including MAPK and PCSK9.[8] The parent acid serves as the direct precursor for this and other ester-based prodrugs designed to improve pharmacokinetic properties.

Analytical Methodologies: A Validated HPLC Protocol

Accurate quantification and purity assessment are non-negotiable in research and development. A robust, validated High-Performance Liquid Chromatography (HPLC) method is essential. The protocol below is a self-validating system for the analysis of this compound, based on established methods for related picolinic acids.[9][10]

HPLC System Parameters

| Parameter | Recommended Setting | Rationale |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | The C18 stationary phase provides good retention for moderately polar aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides a proton source to suppress the ionization of the carboxylic acid, leading to sharper peaks. |

| Mobile Phase B | Acetonitrile or Methanol | The organic modifier used to elute the compound from the column. |

| Elution Mode | Isocratic (e.g., 80% A / 20% B) or Gradient | Isocratic is simpler for routine purity checks. A gradient is better for separating impurities with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |

| Detector | UV-Vis Diode Array Detector (DAD) | The pyridine ring has a strong UV chromophore. Detection at ~265-280 nm is typical for picolinic acids.[10][11] |

| Injection Vol. | 10 µL | A standard volume that balances sensitivity with the risk of column overloading. |

Protocol for Purity Assessment

-

Standard Preparation: Prepare a stock solution of a certified reference standard at 1 mg/mL. Create a 5-point calibration curve by serial dilution (e.g., from 0.5 mg/mL down to 0.01 mg/mL).

-

Sample Preparation: Prepare the sample to be tested at a concentration of approximately 0.5 mg/mL using the same diluent as the standards.

-

System Suitability: Inject the mid-point standard solution six times. The relative standard deviation (RSD) of the peak area and retention time should be less than 2.0%.

-

Analysis: Inject the blank (diluent), followed by the calibration standards, and then the test samples.

-

Data Processing: Generate a linear regression from the calibration curve. Use the resulting equation to calculate the concentration of the analyte in the test sample. Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks detected.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. This compound is classified as harmful and an irritant.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

|

| Warning | H302: Harmful if swallowed.[3] H315: Causes skin irritation.[3] H319: Causes serious eye irritation.[3] H335: May cause respiratory irritation.[3] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust.[12][13]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[14]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Wash hands thoroughly after handling.[12][13]

-

Respiratory Protection: If dust is generated and a fume hood is not available, use a NIOSH-approved particulate respirator.[13]

-

-

First Aid Measures:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor immediately.[3]

-

If on Skin: Wash off immediately with plenty of water and soap.[12]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[15]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[3]

-

Storage Recommendations

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Many suppliers recommend refrigeration (4°C) for long-term stability.[2]

-

Incompatibilities: Keep away from strong oxidizing agents, acids, and bases.[13]

Conclusion

This compound (CAS 39977-41-8) is more than just a chemical intermediate; it is a strategic building block for innovation in pharmaceutical and materials science. Its trifunctional nature provides a rich platform for synthetic chemists to explore novel chemical space, from developing next-generation antibiotics and anticancer agents to creating new functional materials. By understanding its core properties, employing rational synthesis and purification strategies, and utilizing validated analytical methods, researchers can confidently and safely unlock the full potential of this versatile molecule.

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. chemscene.com [chemscene.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. Combining spectroscopic data (MS, IR): exploratory chemometric analysis for characterising similarity/diversity of chemical structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The significance of N-methylpicolinamides in the development of anticancer therapeutics: Synthesis and structure-activity relationship (SAR) studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy methyl 5-(hydroxymethyl)picolinate | 39977-42-9 [smolecule.com]

- 9. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 5-hydroxymethyl-2-furfural and derivatives formed during acid hydrolysis of conjugated and bound phenolics in plant foods and the effects on phenolic content and antioxidant capacity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hmdb.ca [hmdb.ca]

- 13. fishersci.com [fishersci.com]

- 14. keyorganics.net [keyorganics.net]

- 15. spectrumchemical.com [spectrumchemical.com]

An In-Depth Technical Guide to the Synthesis of 5-Hydroxymethyl-Pyridine-2-Carboxylic Acid

Introduction

5-Hydroxymethyl-pyridine-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its bifunctional nature, featuring both a carboxylic acid and a hydroxymethyl group on a pyridine scaffold, makes it a valuable intermediate for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the primary synthetic pathways to this important compound, offering detailed experimental protocols and insights into the rationale behind the methodological choices for researchers, scientists, and professionals in the field of drug development.

Strategic Approaches to Synthesis

The synthesis of 5-hydroxymethyl-pyridine-2-carboxylic acid can be approached through several strategic pathways, each with its own set of advantages and challenges. The choice of a particular route often depends on the availability of starting materials, scalability, and desired purity of the final product. The main strategies that will be discussed in this guide are:

-

Oxidation of 2,5-Lutidine: A direct approach involving the selective oxidation of one of the methyl groups of the readily available starting material, 2,5-lutidine.

-

Functional Group Interconversion from Brominated Pyridines: A multi-step pathway that leverages the versatility of brominated pyridine intermediates for the introduction of the required functional groups.

-

Hydrolysis of Cyano-Pyridine Precursors: A route that involves the synthesis and subsequent hydrolysis of a pyridine-2-carbonitrile intermediate.

-

Final Step Hydrolysis of Methyl 5-(Hydroxymethyl)picolinate: A straightforward final deprotection step from its corresponding methyl ester.

The following sections will delve into the specifics of each of these pathways, providing detailed experimental procedures and mechanistic considerations.

Pathway 1: Selective Oxidation of 2,5-Lutidine

The direct oxidation of 2,5-lutidine presents a potentially atom-economical route to pyridine carboxylic acids. However, achieving selective oxidation of the 2-methyl group to a carboxylic acid while leaving the 5-methyl group intact or converting it to a hydroxymethyl group requires careful control of reaction conditions.

Conceptual Workflow

A Technical Guide to the Mechanism of Action of Hydroxymethyl Picolinic Acids

Introduction: The Picolinate Scaffold as a Privileged Structure in Drug Discovery

Picolinic acid, a derivative of pyridine-2-carboxylic acid, and its analogs, such as hydroxymethyl picolinic acids, represent a class of "privileged scaffolds" in medicinal chemistry.[1][2] This designation stems from their versatile structure and inherent ability to interact with a wide array of biological targets, leading to diverse therapeutic effects including antimicrobial, anticancer, and anti-inflammatory activities.[1] The key to their biological prowess lies in the electronic properties of the pyridine ring and the strategic placement of a carboxylic acid group, which together form an excellent chelating agent for various metal ions.[1][2] This guide provides an in-depth exploration of the core mechanism of action of hydroxymethyl picolinic acids, focusing on their role as metalloenzyme inhibitors, the experimental methodologies used to validate this mechanism, and the structure-activity relationships that govern their potency and selectivity.

Core Mechanism of Action: Chelation-Driven Metalloenzyme Inhibition

The predominant mechanism of action for hydroxymethyl picolinic acids is the inhibition of metalloenzymes. These enzymes utilize a metal ion, often zinc (Zn²⁺), within their active site to catalyze biochemical reactions crucial for various physiological and pathological processes.[3][4] The hydroxymethyl picolinic acid scaffold acts as a metal-binding pharmacophore (MBP), where the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group coordinate with the active site metal ion in a bidentate fashion.[3][5] This coordination displaces or alters the geometry of the catalytically essential metal ion, thereby inactivating the enzyme.

A prime example of metalloenzymes targeted by such inhibitors are Matrix Metalloproteinases (MMPs) and Histone Deacetylases (HDACs), both of which are zinc-dependent enzymes implicated in diseases like cancer and inflammatory conditions.[3][6][7] By chelating the active site zinc ion, hydroxymethyl picolinic acid derivatives can effectively block the substrate-binding and catalytic functions of these enzymes.

Below is a diagram illustrating the general mechanism of metalloenzyme inhibition by a hydroxymethyl picolinic acid derivative.

Caption: General mechanism of metalloenzyme inhibition by hydroxymethyl picolinic acid.

Experimental Elucidation of the Mechanism of Action

A multi-faceted experimental approach is necessary to rigorously establish the mechanism of action of hydroxymethyl picolinic acid derivatives as metalloenzyme inhibitors. This involves a combination of biochemical assays, biophysical techniques, and computational modeling.

In Vitro Enzyme Inhibition Assays

The foundational experiment is the in vitro enzyme inhibition assay, which directly measures the effect of the compound on the target enzyme's activity. For metalloenzymes like MMPs and HDACs, fluorogenic substrates are commonly employed.[6][8]

Experimental Protocol: Fluorogenic MMP Inhibition Assay

-

Reagent Preparation:

-

Assay Buffer: 50 mM HEPES, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5.[6]

-

Enzyme Stock: Recombinant human MMP (e.g., MMP-2) at a working concentration (e.g., 1.16 U).[6]

-

Inhibitor Stock: Hydroxymethyl picolinic acid derivative dissolved in DMSO to create a stock solution (e.g., 10 mM), followed by serial dilutions.

-

Substrate Stock: Fluorogenic OmniMMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂·AcOH) at a working concentration (e.g., 4 μM).[6][8]

-

-

Assay Procedure:

-

In a 96-well microplate, pre-incubate the enzyme with varying concentrations of the inhibitor in the assay buffer for 30 minutes at 37°C.[6][9]

-

Initiate the reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths. The cleavage of the substrate by the active enzyme separates a fluorophore from a quencher, resulting in a quantifiable signal.

-

Include appropriate controls: enzyme without inhibitor (100% activity), and buffer with substrate only (background).

-

-

Data Analysis:

-

Calculate the initial reaction rates (V) from the linear phase of the fluorescence curves.

-

Plot the percentage of inhibition [(1 - Vinhibitor/Vno inhibitor) * 100] against the logarithm of the inhibitor concentration.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value by fitting the data to a dose-response curve.

-

Causality Behind Experimental Choices:

-

Pre-incubation: Allowing the inhibitor to pre-incubate with the enzyme ensures that the binding equilibrium is reached before the substrate is introduced, which is crucial for accurate IC₅₀ determination, especially for slow-binding inhibitors.[6][9]

-

Fluorogenic Substrate: This provides a sensitive and continuous readout of enzyme activity, enabling kinetic analysis.[6][8]

-

Inclusion of CaCl₂: Many MMPs are calcium-dependent, and its inclusion in the buffer is essential for maintaining their structural integrity and catalytic activity.[6]

The following workflow diagram illustrates the key steps in determining the IC₅₀ value.

Caption: Experimental workflow for determining the IC₅₀ of an enzyme inhibitor.

Biophysical and Computational Validation

While IC₅₀ values demonstrate inhibitory activity, they do not definitively prove the chelation mechanism. Further validation is required.

-

Computational Modeling: Techniques like Density Functional Theory (DFT) and molecular docking can provide insights into the binding mode of the hydroxymethyl picolinic acid derivative within the enzyme's active site.[1] These models can predict and visualize the coordination of the inhibitor with the metal ion, supporting the chelation hypothesis.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR-based screening methods can be used to observe the direct interaction between the inhibitor and the target protein.[8] Changes in the chemical shifts of the protein's amino acid residues upon inhibitor binding can map the interaction site, confirming engagement with the active site.[8]

-

Isothermal Titration Calorimetry (ITC): ITC can be used to directly measure the thermodynamic parameters of the binding interaction, such as the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). This provides a comprehensive understanding of the forces driving the inhibitor-enzyme interaction.

Structure-Activity Relationships (SAR)

The potency and selectivity of hydroxymethyl picolinic acid inhibitors are highly dependent on their specific chemical structure. Medicinal chemists systematically modify the picolinate scaffold to optimize its pharmacological properties.[5][10]

Key Structural Modifications and Their Impact:

| Position of Substitution | Type of Modification | Impact on Activity | Rationale |

| Hydroxymethyl Group | Alteration of chain length or conversion to other functional groups | Can modulate binding affinity and selectivity. | The hydroxymethyl group can form additional hydrogen bonds with active site residues, enhancing potency. |

| Pyridine Ring | Introduction of various substituents (e.g., halogens, alkyl groups) | Can influence electronic properties, lipophilicity, and steric interactions. | Substituents can be used to fine-tune the pKa of the carboxylic acid, affecting its chelation potential, and to exploit specific sub-pockets within the enzyme's active site for improved selectivity.[11] |

| Carboxylic Acid | Isosteric replacement (e.g., with tetrazoles, hydroxamic acids) | Can alter the metal-binding affinity and pharmacokinetic properties.[5][12] | While the carboxylic acid is a good metal-binding group, its isosteres may offer improved cell permeability or metabolic stability.[5][12] |

Systematic exploration of these modifications, often guided by computational modeling, allows for the rational design of more potent and selective hydroxymethyl picolinic acid-based drugs.[1][10]

Therapeutic Implications and Future Directions

The ability of hydroxymethyl picolinic acids to inhibit metalloenzymes has significant therapeutic implications for a range of diseases. Their potential applications include:

-

Oncology: Inhibition of MMPs involved in tumor invasion and metastasis, and HDACs that regulate gene expression in cancer cells.[3][7]

-

Inflammatory Diseases: Targeting MMPs and other metalloenzymes that contribute to tissue degradation in conditions like arthritis.

-

Infectious Diseases: Inhibition of bacterial metalloenzymes, such as metallo-β-lactamases, which are responsible for antibiotic resistance.[12]

Future research in this area will likely focus on the development of highly selective inhibitors to minimize off-target effects. The use of bioisostere replacement for the metal-binding pharmacophore is a promising strategy to improve the "drug-likeness" and pharmacokinetic profiles of these compounds.[5][13] Furthermore, the integration of advanced computational methods with traditional medicinal chemistry will continue to accelerate the discovery of novel and effective therapeutic agents based on the versatile picolinate scaffold.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Targeting Metalloenzymes for Therapeutic Intervention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Metal-Binding Isosteres as New Scaffolds for Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating the Selectivity of Metalloenzyme Inhibitors in the Presence of Competing Metalloproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of Novel Metalloenzyme Inhibitors Based on Property Characterization: Strategy and Application for HDAC1 Inhibitors [mdpi.com]

- 8. HTS by NMR for the Identification of Potent and Selective Inhibitors of Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Investigation of Dipicolinic Acid Isosteres for the Inhibition of Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metal-binding pharmacophores utilizing bioisosteres as novel scaffolds for metalloenzyme inhibition [morressier.com]

The Picolinic Acid Core: A Scaffold for Innovation in Agrochemicals and Pharmaceuticals

An In-depth Technical Guide on the Discovery and History of Substituted Picolinic Acids

Introduction

Picolinic acid, a simple pyridine derivative, has proven to be a remarkably versatile scaffold in the development of a wide array of biologically active molecules.[1] From its origins as a natural metabolite to its role as the backbone of potent herbicides and promising pharmaceuticals, the story of substituted picolinic acids is a testament to the power of chemical innovation. This technical guide provides a comprehensive overview of the discovery, history, and applications of this important class of compounds, with a focus on their synthesis, mechanism of action, and structure-activity relationships.

Part 1: The Agrochemical Revolution: Picolinic Acids as Herbicides

The journey of picolinic acids in modern science is intrinsically linked to the agricultural boom of the mid-20th century. The quest for selective and effective herbicides led researchers at The Dow Chemical Company to explore the potential of pyridine-based chemistries.

The Dawn of a New Herbicide Class: The Discovery of Picloram

In the early 1960s, a team at Dow Chemical made a breakthrough with the discovery of picloram (4-amino-3,5,6-trichloropicolinic acid).[2][3] Introduced commercially in 1963, picloram exhibited potent and systemic herbicidal activity against a broad spectrum of broadleaf weeds, particularly deep-rooted perennials and woody plants.[2][4] Its discovery marked the dawn of the picolinic acid class of herbicides.

Mechanism of Action: Mimicking a Plant's Own Growth Signals

Substituted picolinic acids, including picloram and its successors, act as synthetic auxins.[5] Auxins are a class of plant hormones that regulate various aspects of growth and development. At herbicidal concentrations, these synthetic mimics overload the plant's natural auxin signaling pathways, leading to uncontrolled and disorganized growth, and ultimately, plant death.[5]

The primary target of picolinic acid herbicides is the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors, with a preference for AFB5.[6][7] Binding of the picolinic acid herbicide to the TIR1/AFB co-receptor complex triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors.[6][8] This, in turn, unleashes Auxin Response Factors (ARFs), which activate the expression of auxin-responsive genes, leading to the observed herbicidal effects.[8]

Signaling Pathway of Picolinic Acid Herbicides

Caption: Auxin signaling pathway disruption by picolinic acid herbicides.

The Evolution Continues: Aminopyralid and Beyond

Building on the success of picloram, Dow AgroSciences (now Corteva Agriscience) continued to innovate within the picolinic acid family. This led to the development of aminopyralid (4-amino-3,6-dichloropicolinic acid), which was first registered for use in 2005.[9] Aminopyralid offered improved selectivity and a more favorable environmental profile compared to its predecessor.[9]

Recent research continues to explore the vast chemical space of substituted picolinic acids. Scientists are actively designing and synthesizing novel derivatives with enhanced herbicidal activity, broader weed control spectrums, and improved crop safety.[3][10][11] Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of next-generation herbicides.[7]

Table 1: Comparative Herbicidal Activity of Substituted Picolinic Acids

| Compound | Target Weeds | Application Rate (g/ha) | IC50 (µM) against A. thaliana root growth | Reference |

| Picloram | Broadleaf weeds, woody plants | 280-1120 | 1.54 | [3] |

| Aminopyralid | Broadleaf weeds, thistles, clovers | 30-120 | Not Reported | [9] |

| Compound V-8 | Chenopodium album, Abutilon theophrasti, Amaranthus retroflexus | 300 | 0.23 | [11] |

| Compound 5a | Brassica napus, Abutilon theophrasti | 250 | Significantly better than picloram | [10] |

Experimental Protocols: Synthesis of Key Picolinic Acid Herbicides

Synthesis of Picloram

The industrial synthesis of picloram typically involves the chlorination of α-picoline, followed by amination and hydrolysis.[12]

Step 1: Chlorination of α-Picoline

α-Picoline is subjected to exhaustive chlorination to yield 2-trichloromethyl-3,4,5,6-tetrachloropyridine.

Step 2: Amination

The chlorinated intermediate is then treated with ammonia in a suitable solvent to introduce an amino group at the 4-position, displacing a chlorine atom.

Step 3: Hydrolysis

Finally, the trichloromethyl group is hydrolyzed under basic conditions to afford the carboxylic acid, yielding picloram.

Workflow for Picloram Synthesis

Caption: Synthetic workflow for the production of Picloram.

Synthesis of Aminopyralid

A common laboratory-scale synthesis of aminopyralid starts from 4-amino-3,5,6-trichloropicolinonitrile.[13]

Step 1: Hydrolysis of the Nitrile

4-amino-3,5,6-trichloropicolinonitrile is hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 4-amino-3,5,6-trichloropicolinic acid.

Step 2: Selective Dechlorination

The resulting trichlorinated picolinic acid is then subjected to selective catalytic hydrogenation to remove the chlorine atom at the 5-position, yielding aminopyralid.

Workflow for Aminopyralid Synthesis

Caption: Synthetic workflow for the production of Aminopyralid.

Part 2: The Pharmaceutical Frontier: Picolinic Acid's Therapeutic Potential

Beyond the fields of agriculture, picolinic acid and its derivatives have emerged as intriguing molecules with a diverse range of biological activities, holding promise for the treatment of various human diseases.

An Endogenous Modulator: Picolinic Acid in Human Physiology

Picolinic acid is a natural catabolite of the amino acid tryptophan, produced via the kynurenine pathway.[1][14] It is not merely a metabolic byproduct; it actively participates in a variety of physiological processes.[14] One of its most well-characterized functions is its role as an efficient chelator of metal ions, such as zinc, iron, and chromium.[1][14] This chelating ability is thought to be central to many of its biological effects.

A Spectrum of Therapeutic Possibilities

Research has unveiled a wide array of potential therapeutic applications for substituted picolinic acids:

-

Immunomodulation: Picolinic acid has been shown to modulate immune responses, acting as a "second signal" in the activation of macrophages.[15] This suggests its potential in conditions where immune modulation is beneficial.

-

Neuroprotection: Studies have indicated that picolinic acid can exert neuroprotective effects, for instance, by blocking the neurotoxicity induced by quinolinic acid, another tryptophan metabolite.[16]

-

Antiviral Activity: Recent investigations have highlighted the broad-spectrum antiviral activity of picolinic acid, with demonstrated efficacy against enveloped viruses like SARS-CoV-2 and Influenza A in preclinical models.[17]

-

Osteoporosis and Sarcopenia: Picolinic acid has shown anabolic effects on bone and muscle cells, suggesting its potential as a therapeutic agent for age-related musculoskeletal disorders like osteosarcopenia.[18][19]

-

Anticonvulsant Properties: Certain derivatives of picolinic acid have been synthesized and evaluated for their anticonvulsant activity, with some showing promising results in preclinical screening.[20]

Mechanism of Action in a Pharmaceutical Context

The mechanisms of action for the therapeutic effects of picolinic acid derivatives are multifaceted and often depend on the specific compound and its biological target. The metal-chelating properties of the picolinic acid core frequently play a central role. For instance, its ability to chelate zinc and iron may underlie its antimicrobial and anti-proliferative effects.[14] In the context of its antiviral activity, it is thought to interfere with viral entry into host cells.[17] For its neuroprotective effects, it may counteract the excitotoxic effects of other molecules.[16]

Table 2: Preclinical Data for Picolinic Acid and its Derivatives

| Compound | Therapeutic Area | Model | Key Findings | Reference |

| Picolinic Acid | Osteoporosis | Ovariectomized mice | Increased bone formation, mass, and strength. | [18] |

| Picolinic Acid | Viral Infections | Animal models (SARS-CoV-2, Influenza A) | Protected animals from infection and reduced viral load. | [17] |

| Picolinic acid 2-fluorobenzylamide | Epilepsy | Mouse models | Potent anticonvulsant activity. | [20] |

| Picolinic Acid | Neuroprotection | Rat cortical cell cultures | Blocked quinolinic acid-induced cholinergic neurotoxicity. | [16] |

Conclusion

The journey of substituted picolinic acids, from their discovery as potent herbicides to their exploration as promising therapeutic agents, underscores the profound impact of this chemical scaffold. The ability to fine-tune the biological activity of the picolinic acid core through targeted substitutions has led to significant advancements in both agriculture and medicine. As research continues to unravel the full potential of these versatile molecules, we can anticipate the development of even more innovative and impactful applications in the years to come. The legacy of the picolinic acid core serves as a powerful example of how fundamental chemical research can translate into solutions for some of society's most pressing challenges.

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 5. Unique Herbicide Binding Pattern discovered via Dow Agrosciences and University of Warwick collaboration [warwick.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aminopyralid (Aminopyralid) - Revista Cultivar [revistacultivar.com]

- 10. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Picloram (Ref: X 159868) [sitem.herts.ac.uk]

- 13. AMINOPYRALID synthesis - chemicalbook [chemicalbook.com]

- 14. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Picolinic acid, a catabolite of tryptophan, as the second signal in the activation of IFN-gamma-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. grokipedia.com [grokipedia.com]

- 18. Evaluating the toxicity of escalating dose of oral picolinic acid in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-(hydroxymethyl)picolinic acid

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 5-(hydroxymethyl)picolinic acid, a key heterocyclic compound with applications in medicinal chemistry and materials science. Aimed at researchers, scientists, and drug development professionals, this document offers an in-depth exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Beyond a simple presentation of spectra, this guide elucidates the causal relationships between molecular structure and spectral features, providing a framework for the robust characterization of this and similar molecules. All protocols and interpretations are grounded in established scientific principles and supported by authoritative references.

Introduction: The Structural Significance of this compound

This compound, with the chemical formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol , is a derivative of picolinic acid, a well-known bidentate chelating agent.[1][2] The introduction of a hydroxymethyl group at the 5-position of the pyridine ring introduces an additional functional handle for chemical modification and potential biological interactions. Accurate and unambiguous structural confirmation is paramount for its application in drug design, coordination chemistry, and as a building block in organic synthesis. This guide provides a detailed walkthrough of the essential spectroscopic techniques required for its definitive characterization.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the molecule.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for NMR analysis ensures data reproducibility and accuracy.

Methodology:

-

Solvent Selection: this compound is soluble in polar aprotic solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its ability to dissolve the analyte and its distinct solvent signals that do not overlap with key analyte resonances.[3] The residual proton signal in DMSO-d₆ appears around 2.50 ppm, and the carbon signal is a quintet at 39.52 ppm.[4]

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[4]

-

-

Data Acquisition:

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 seconds to ensure quantitative integration, and a spectral width that encompasses all expected proton signals.

-

Acquire ¹³C NMR spectra on the same instrument, typically requiring a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Data and Interpretation

Table 1: Predicted ¹H NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~8.6 | d | 1H | H-6 |

| ~8.0 | dd | 1H | H-4 |

| ~7.8 | d | 1H | H-3 |

| ~5.5 | t | 1H | -CH₂OH |

| ~4.6 | d | 2H | -CH₂OH |

Interpretation:

-

Carboxylic Acid Proton (-COOH): A broad singlet is anticipated at a downfield chemical shift (~13.0 ppm) due to the acidic nature of the proton and hydrogen bonding with the solvent. This peak's broadness is a characteristic feature.

-

Aromatic Protons (Pyridine Ring): The three protons on the pyridine ring will exhibit distinct signals due to their different electronic environments.

-

H-6: This proton is adjacent to the electron-withdrawing nitrogen atom and the carboxylic acid group, leading to a significant downfield shift, expected as a doublet.

-

H-4: This proton will appear as a doublet of doublets due to coupling with both H-3 and H-6.

-

H-3: This proton will be a doublet, coupled to H-4.

-

-

Hydroxymethyl Protons (-CH₂OH): The methylene protons (-CH₂) are adjacent to an oxygen atom and the aromatic ring, resulting in a downfield shift. They are expected to appear as a doublet due to coupling with the hydroxyl proton. The hydroxyl proton (-OH) will likely appear as a triplet, coupled to the methylene protons. The exact chemical shifts and multiplicities can be influenced by solvent and temperature.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides a map of the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~167 | C=O (Carboxylic Acid) |

| ~150 | C-2 |

| ~148 | C-6 |

| ~140 | C-5 |

| ~125 | C-3 |

| ~122 | C-4 |

| ~62 | -CH₂OH |

Interpretation:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is the most deshielded and will appear at the lowest field (~167 ppm).

-

Aromatic Carbons: The carbon atoms of the pyridine ring will resonate in the aromatic region (120-150 ppm). The carbons attached to the nitrogen (C-2 and C-6) will be the most downfield. The carbon bearing the hydroxymethyl group (C-5) will also be significantly downfield.

-

Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group will appear in the aliphatic region but will be shifted downfield (~62 ppm) due to the attached oxygen atom.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectrum Acquisition

Methodology:

-

Sample Preparation: For a solid sample like this compound, the KBr pellet method is commonly employed. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data and Interpretation

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| ~3300 | Medium, Broad | O-H stretch (Alcohol) |

| ~3100-3000 | Medium | C-H stretch (Aromatic) |

| ~1710 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1600, 1470 | Medium | C=C and C=N stretch (Pyridine Ring) |

| ~1250 | Medium | C-O stretch (Carboxylic Acid/Alcohol) |

Interpretation:

-

O-H Stretching: The most prominent feature will be a very broad absorption in the 3400-2400 cm⁻¹ region, characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid. Overlapping with this will be the O-H stretching vibration of the alcohol, typically appearing as a broader band around 3300 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3000 cm⁻¹ region.

-

C=O Stretching: A strong, sharp absorption band around 1710 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.

-

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring will appear as a series of bands in the 1600-1470 cm⁻¹ region.

-

C-O Stretching: C-O stretching vibrations from both the carboxylic acid and the alcohol will be present in the fingerprint region, typically around 1250 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm the molecular formula and deduce structural features.

Experimental Protocol: Mass Spectrum Acquisition

Methodology:

-

Ionization Method: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The sample is dissolved in a suitable solvent (e.g., methanol/water) and infused into the ESI source. The mass spectrum is recorded over a relevant m/z range.

Mass Spectrum Data and Interpretation

Expected Mass Spectrum:

-

Molecular Ion Peak: In positive ion mode ESI-MS, the base peak or a prominent peak is expected at m/z 154.05, corresponding to the protonated molecule [C₇H₇NO₃ + H]⁺. In negative ion mode, a peak at m/z 152.03 corresponding to the deprotonated molecule [C₇H₇NO₃ - H]⁻ would be observed.

-

Fragmentation Pattern: While ESI is a soft ionization technique, some fragmentation can be induced. Common fragmentation pathways for picolinic acid derivatives involve the loss of small neutral molecules.

Potential Fragmentation Pathways:

Caption: Plausible fragmentation pathways for protonated this compound.

-

Loss of Water (H₂O): The presence of both a hydroxyl and a carboxylic acid group makes the loss of a water molecule (18 Da) a likely fragmentation, leading to a peak at m/z 136.

-

Loss of Carbon Dioxide (CO₂): Decarboxylation, the loss of a CO₂ molecule (44 Da), is a common fragmentation for carboxylic acids, which would result in a fragment at m/z 110.

-

Loss of Formaldehyde (CH₂O): The hydroxymethyl group can undergo fragmentation to lose formaldehyde (30 Da), yielding a fragment at m/z 124.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and Mass Spectrometry provides a detailed and self-validating structural characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise connectivity of the proton and carbon skeleton. IR spectroscopy confirms the presence of the key functional groups: the carboxylic acid, the alcohol, and the pyridine ring. Finally, mass spectrometry verifies the molecular weight and provides insights into the molecule's fragmentation behavior under ionization. This multi-technique approach ensures the unambiguous identification and purity assessment of this important chemical entity, which is a critical step in any research or development endeavor.

References

A Comprehensive Technical Guide to the Solubility and Stability of 5-(hydroxymethyl)picolinic acid for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the critical physicochemical properties of 5-(hydroxymethyl)picolinic acid, focusing on its solubility in various solvent systems and its stability under a range of stress conditions. Understanding these characteristics is paramount for researchers, scientists, and drug development professionals to ensure the successful formulation, manufacturing, and therapeutic efficacy of any potential drug candidate based on this molecule. This document is structured to provide not only procedural steps but also the scientific rationale behind the experimental designs, ensuring a thorough and practical understanding.

Section 1: Introduction to this compound

This compound, a derivative of picolinic acid, is a heterocyclic organic compound with the chemical formula C₇H₇NO₃.[1][2][3] Its structure, featuring a pyridine ring with a carboxylic acid at the 2-position and a hydroxymethyl group at the 5-position, imparts specific polarity and reactivity that dictates its behavior in different chemical environments. The presence of both a hydrogen bond donor (hydroxyl group) and a hydrogen bond acceptor (carboxylic acid and pyridine nitrogen) suggests its potential for varied solubility and interaction profiles.[1]

A foundational understanding of the solubility and stability of this molecule is a critical first step in the pre-formulation phase of drug development. Poor solubility can lead to challenges in achieving therapeutic concentrations, while instability can compromise the safety and efficacy of the final drug product.

Section 2: Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability. While specific experimental solubility data for this compound is not extensively available in public literature, this section outlines the established methodologies for determining its solubility and provides expected trends based on the known behavior of its parent compound, picolinic acid. Picolinic acid itself is very soluble in water and has some solubility in polar organic solvents like ethanol.[4][5] The addition of a hydroxymethyl group is expected to further enhance its polarity and potential for hydrogen bonding, likely increasing its aqueous solubility.

Theoretical Considerations and Solvent Selection Rationale

The choice of solvents for solubility screening is dictated by their polarity, hydrogen bonding capabilities, and relevance to pharmaceutical processing. A diverse panel of solvents should be selected to construct a comprehensive solubility profile.

-

Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, making them likely candidates for effectively solvating this compound. Water is the most biologically relevant solvent, and its pH will significantly influence the solubility of this amphoteric molecule.

-

Aprotic Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone): These solvents can accept hydrogen bonds and are often used to dissolve compounds for initial screening assays.

-

Non-Polar Solvents (e.g., Hexane, Toluene): While low solubility is expected in these solvents, determining it is crucial for understanding the compound's overall physicochemical properties and for purification or extraction processes.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[4]

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (purity ≥98%)

-

Selected solvents (e.g., purified water, ethanol, methanol, DMSO, acetone)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Solvent Addition: Add a known volume of each selected solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure saturation is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. For finer separation, centrifuge the vials at a high speed.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Dilute the filtered solution with a suitable mobile phase and analyze the concentration of this compound using a validated HPLC method.

Data Presentation: Predicted Solubility Profile

While awaiting experimental data, a qualitative prediction of the solubility of this compound can be made.

| Solvent | Predicted Solubility | Rationale |

| Water (pH 7.0) | High | The presence of polar functional groups (carboxylic acid, hydroxymethyl, pyridine nitrogen) allows for extensive hydrogen bonding with water. |

| Ethanol | Moderate to High | As a polar protic solvent, ethanol can effectively solvate the molecule through hydrogen bonding. |

| Methanol | Moderate to High | Similar to ethanol, methanol is a polar protic solvent that should readily dissolve the compound. |

| DMSO | High | A highly polar aprotic solvent capable of acting as a strong hydrogen bond acceptor. |

| Acetone | Low to Moderate | A polar aprotic solvent with weaker solvating power for this molecule compared to DMSO. |

| Hexane | Very Low | A non-polar solvent with no capacity for hydrogen bonding with the polar functional groups of the molecule. |

Section 3: Stability Profile and Forced Degradation Studies

Evaluating the intrinsic stability of this compound is a regulatory requirement and a critical component of risk assessment in drug development. Forced degradation studies, or stress testing, are employed to accelerate the degradation of the compound under conditions more severe than those it would typically encounter during storage and handling.[5] These studies help to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods.

Rationale for Stress Conditions

The choice of stress conditions is based on the International Council for Harmonisation (ICH) guidelines and is designed to probe the susceptibility of the molecule to various degradation mechanisms.

-

Acid and Base Hydrolysis: To assess the stability of the compound in acidic and basic environments, which is relevant to both formulation and in vivo conditions. Esters and amides are particularly susceptible to hydrolysis.[6][7][8]

-

Oxidation: To evaluate the molecule's sensitivity to oxidative stress, which can be encountered during manufacturing and storage.

-

Thermal Degradation: To determine the impact of high temperatures on the compound's stability.[9][10][11][12]

-

Photostability: To assess the potential for degradation upon exposure to light.[13][14][15]

Experimental Workflow: Forced Degradation Studies

The following diagram illustrates the general workflow for conducting forced degradation studies.

Caption: General workflow for forced degradation studies.

Detailed Protocols for Stress Testing

Objective: To generate potential degradation products of this compound under various stress conditions and to assess its intrinsic stability.

General Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/acetonitrile mixture) at a concentration of approximately 1 mg/mL.

-

Expose aliquots of the stock solution (and the solid compound for thermal and photostability) to the stress conditions outlined below.

-

At specified time points, withdraw samples, quench the degradation reaction if necessary (e.g., neutralization of acid/base), and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples using a stability-indicating HPLC method.

Specific Stress Conditions:

-

Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Store the mixture at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

-

Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Store the mixture at room temperature for a defined period (e.g., 8 hours). The milder condition is chosen to prevent rapid, extensive degradation.

-

Oxidative Degradation: Mix the drug solution with an equal volume of 3% hydrogen peroxide. Store the mixture at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Thermal Degradation:

-

Solution: Store the drug solution in a tightly sealed vial at an elevated temperature (e.g., 80°C) for up to 72 hours.

-

Solid State: Place the solid compound in a vial and store it in an oven at an elevated temperature (e.g., 80°C) for up to 7 days.

-

-

Photostability: Expose the drug solution and solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be kept in the dark under the same temperature conditions.

Development of a Stability-Indicating Analytical Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically an HPLC method, that can separate the parent drug from all its degradation products.[16][17][18][19][20][21][22]

Method Development Strategy:

-

Column Selection: A C18 reversed-phase column is a common starting point for polar aromatic compounds.

-

Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is often necessary to achieve adequate separation of the parent compound and its more polar or less polar degradants.

-

Detector Selection: A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity and help in the initial characterization of degradants. Mass spectrometry (MS) detection provides molecular weight information, which is invaluable for identifying unknown degradation products.[17][23][24][25]

The following diagram outlines the logical flow for developing a stability-indicating HPLC method.

Caption: Logical flow for developing a stability-indicating HPLC method.

Section 4: Causality and Self-Validation in Experimental Design

The protocols described in this guide are designed to be self-validating systems. For instance, in the shake-flask solubility study, taking multiple samples over time until a plateau in concentration is reached confirms that equilibrium has been achieved. In forced degradation studies, the inclusion of a control (unstressed) sample in every analysis allows for the direct comparison and identification of newly formed peaks corresponding to degradation products. The use of a PDA detector in HPLC analysis provides real-time peak purity assessment, which is a critical self-validating feature of a stability-indicating method.

The choice of specific stress conditions is rooted in the fundamental principles of chemical kinetics and degradation pathways. For example, the use of both acidic and basic conditions is to probe the susceptibility of the molecule to pH-dependent hydrolysis. The hydroxymethyl group and the carboxylic acid group are potential sites for esterification or other reactions, and their stability across the pH spectrum is crucial.[6][7] Similarly, the inclusion of an oxidizing agent like hydrogen peroxide directly tests the molecule's resilience to oxidative stress, a common degradation pathway for many organic molecules.

Section 5: Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of this compound. While specific experimental data for this compound remains to be published, the methodologies outlined herein are based on established scientific principles and regulatory expectations. By following these protocols, researchers and drug development professionals can generate the critical data necessary to make informed decisions regarding the formulation, manufacturing, and storage of drug products containing this compound, ultimately ensuring their quality, safety, and efficacy.

References

- 1. chemscene.com [chemscene.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. parchem.com [parchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Picolinic acid - Wikipedia [en.wikipedia.org]

- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]

- 7. researchgate.net [researchgate.net]

- 8. WO2012164573A2 - Hydrolysis and esterification with acid catalysts - Google Patents [patents.google.com]

- 9. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. eucalyptus.com.br [eucalyptus.com.br]

- 12. Thermal degradation of Affinisol HPMC: Optimum Processing Temperatures for Hot Melt Extrusion and 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. THE PHOTOCHEMISTRY OF PYRIDINE N-OXIDE (Journal Article) | OSTI.GOV [osti.gov]

- 16. HPLC Separation of Pyridinecarboxylic Acids | SIELC Technologies [sielc.com]

- 17. High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens - PMC [pmc.ncbi.nlm.nih.gov]

- 18. helixchrom.com [helixchrom.com]

- 19. Picolinic Acid | SIELC Technologies [sielc.com]

- 20. benchchem.com [benchchem.com]

- 21. helixchrom.com [helixchrom.com]

- 22. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. jstage.jst.go.jp [jstage.jst.go.jp]

The Therapeutic Potential of 5-(Hydroxymethyl)picolinic Acid Analogs: A Technical Guide for Drug Discovery

Foreword: The Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The picolinic acid scaffold, a pyridine ring graced with a carboxylic acid, is one such "privileged" structure.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, finding applications in the realms of neurodegenerative disease, oncology, and inflammatory conditions.[1] This guide delves into a specific, promising subclass: analogs of 5-(hydroxymethyl)picolinic acid. The introduction of a hydroxymethyl group offers a unique handle for structural modification, potentially enhancing pharmacokinetic properties and enabling novel interactions with biological targets.[2] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological evaluation, and mechanistic underpinnings of these intriguing compounds.

The Rationale for this compound Analog Development

Picolinic acid itself is an endogenous metabolite of tryptophan and is known to possess a range of biological effects, including neuroprotective and immunomodulatory properties.[3][4] A key aspect of its activity is its ability to chelate metal ions, such as zinc and iron, which are crucial for the function of various enzymes and proteins.[5] The development of analogs of this compound is driven by several key hypotheses:

-

Enhanced Target Engagement: The hydroxymethyl group provides a site for derivatization to introduce new functional groups. These modifications can lead to improved binding affinity and selectivity for specific biological targets.

-

Modulation of Physicochemical Properties: Altering the structure of the hydroxymethyl group can fine-tune the compound's solubility, lipophilicity (LogP), and metabolic stability, all critical parameters for drug efficacy.[5]

-

Prodrug Strategies: The hydroxyl moiety can be esterified to create prodrugs, which may improve oral bioavailability and targeted delivery.[6]

Synthetic Strategies for this compound Analogs

The synthesis of this compound analogs can be approached through several strategic pathways, starting from commercially available materials. A general and adaptable synthetic workflow is presented below.

General Synthetic Workflow

The synthesis typically begins with a suitable starting material, such as 5-bromo-2-methylpyridine, and proceeds through a series of functional group transformations to introduce the desired hydroxymethyl and carboxylic acid moieties, followed by diversification of the hydroxymethyl group.

Caption: General synthetic workflow for this compound and its analogs.

Key Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the key transformations illustrated in the workflow.

Protocol 1: Synthesis of 5-Bromo-2-(hydroxymethyl)pyridine

-

Bromination of the Methyl Group: To a solution of 5-bromo-2-methylpyridine in a suitable solvent (e.g., carbon tetrachloride), add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide). Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).

-

Acetate Displacement: After cooling, filter the reaction mixture and concentrate the filtrate under reduced pressure. Dissolve the crude 5-bromo-2-(bromomethyl)pyridine in dimethylformamide (DMF) and add potassium acetate (KOAc). Heat the mixture to facilitate the nucleophilic substitution.

-

Hydrolysis to the Alcohol: Upon completion, dilute the reaction with water and extract with an organic solvent. The crude 5-bromo-2-(acetoxymethyl)pyridine is then hydrolyzed using an aqueous base (e.g., NaOH) to yield 5-bromo-2-(hydroxymethyl)pyridine.

Protocol 2: Synthesis of this compound

-

Cyanation of the Pyridine Ring: In a sealed tube, combine 5-bromo-2-(hydroxymethyl)pyridine, palladium(II) acetate, zinc cyanide, and a suitable phosphine ligand (e.g., dppf) in a degassed solvent like DMF. Heat the mixture to the appropriate temperature until the starting material is consumed.

-

Hydrolysis of the Nitrile: The resulting 5-(hydroxymethyl)picolinonitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions. For example, refluxing in aqueous hydrochloric acid will yield the desired this compound.

Protocol 3: Derivatization of the Hydroxymethyl Group

-

Synthesis of 5-(Acyloxymethyl)picolinic Acid Analogs: The hydroxyl group can be acylated using various acyl chlorides or anhydrides in the presence of a base like triethylamine or pyridine.[6]

-

Synthesis of 5-(Alkoxymethyl)picolinic Acid Analogs: Etherification can be achieved by treating the sodium salt of this compound (formed with a base like sodium hydride) with an appropriate alkyl halide.

Potential Therapeutic Applications and Mechanisms of Action

While direct studies on this compound analogs are limited, we can infer their potential therapeutic applications and mechanisms of action based on the known activities of picolinic acid and its other derivatives. The two most promising areas are neuroprotection and anti-inflammatory effects.

Neuroprotection

Picolinic acid has been shown to exhibit neuroprotective effects by antagonizing the excitotoxicity induced by quinolinic acid, an endogenous NMDA receptor agonist.[7] This suggests that this compound analogs could act as modulators of glutamatergic neurotransmission, a key pathway in many neurodegenerative diseases.

Hypothesized Mechanism of Neuroprotection:

Caption: Hypothesized modulation of NMDA receptor-mediated excitotoxicity.

The structural modifications on the this compound scaffold can be designed to enhance the interaction with specific subunits of the NMDA receptor, leading to a more potent and selective neuroprotective effect.

Anti-inflammatory Activity

Neuroinflammation is a common feature of many neurodegenerative disorders.[8] Picolinic acid derivatives have been explored for their anti-inflammatory properties.[9] The mechanism of action is often linked to the modulation of key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[8]

Hypothesized Anti-inflammatory Signaling Pathway Modulation:

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Activity Evaluation of 5-Aryl-cyclopenta[ c]pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. public.pensoft.net [public.pensoft.net]